N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzofuran-2-carboxamide
Description
Historical Context of Research Development
The compound's development trajectory originates from early 21st-century efforts to hybridize privileged medicinal chemistry scaffolds. Initial work focused on separate optimization of benzofuran carboxamides (noted for kinase inhibition potential) and dihydropyridine derivatives (recognized for calcium channel modulation). The strategic integration of pyrrolidine-1-carbonyl at position 5 of the dihydropyridine ring emerged from 2015-2020 structure-based drug design campaigns seeking to enhance target engagement through conformational constraint.
Key milestones include:
Significance in Medicinal Chemistry
This benzofuran-dihydropyridine hybrid exhibits three critical pharmacophoric elements:
- Benzofuran core : Provides planar aromatic surface for π-π interactions with ATP-binding pockets
- Dihydropyridine ring : Enables redox-dependent target modulation through tautomeric shifts
- Pyrrolidine carbonyl : Introduces stereochemical complexity for selective target recognition
Comparative analysis with analogous structures reveals enhanced binding kinetics:
| Property | This Compound | Simple Benzofuran | Basic Dihydropyridine |
|---|---|---|---|
| LogP | 2.8 ± 0.3 | 3.1 ± 0.2 | 1.9 ± 0.4 |
| Polar Surface Area (Ų) | 98.7 | 85.2 | 64.3 |
| Target Selectivity Index | 9.4 | 5.1 | 3.8 |
Current Research Landscape
Recent investigations focus on three primary domains:
Synthetic Innovation
A 2024 study demonstrated microwave-assisted synthesis achieving 85% yield in half the reaction time of conventional methods. Critical parameters include:
- Temperature optimization between 80-110°C
- Precise stoichiometric control of Pd(OAc)₂ catalyst (5-10 mol%)
- Sequential transamidation for side-chain diversification
Biological Screening
Ongoing phenotypic screening reveals:
- 72% inhibition of pancreatic cancer cell proliferation at 10μM
- 40-fold selectivity over normal fibroblast cells
- Synergistic effects with checkpoint inhibitors in immuno-oncology models
Computational Modeling
Molecular dynamics simulations (2025) identify key interactions:
Research Challenges and Opportunities
Technical Hurdles
- Stereochemical Control : Maintaining enantiomeric excess >98% during scale-up
- Solubility Limitations : Aqueous solubility of 0.12 mg/mL necessitates formulation innovations
- Metabolic Stability : Rapid glucuronidation observed in hepatocyte models (t₁/₂ = 23 min)
Emerging Opportunities
- PROTAC Development : Leverage the compound's warhead for targeted protein degradation
- Combinatorial Libraries : Generate >500 analogs via late-stage diversification of the pyrrolidine moiety
- AI-Driven Optimization : Machine learning models predict enhanced CNS penetration through fluorine substitution
Properties
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-22-12-14(19(25)23-8-4-5-9-23)10-15(20(22)26)21-18(24)17-11-13-6-2-3-7-16(13)27-17/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPXCIRQGZEIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzofuran-2-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications based on current research findings.
The compound's molecular formula is , with a molecular weight of 367.4 g/mol. The structure comprises a benzofuran moiety linked to a pyrrolidine derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1207049-25-9 |
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine ring and the attachment of the benzofuran group. Specific synthetic routes may vary based on the desired substituents and functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing the pyrrolidine structure have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells.
In a comparative study, compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to evaluate cell viability. The results indicated that certain derivatives exhibited significant cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells:
| Compound | A549 Cell Viability (%) | Toxicity on Non-Cancerous Cells (%) |
|---|---|---|
| Compound A | 66 | 20 |
| Compound B | 45 | 15 |
| N-(1-methyl...) | TBD | TBD |
These findings suggest that structural modifications can enhance anticancer efficacy while minimizing side effects.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that similar compounds demonstrate activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
In vitro testing revealed that certain derivatives showed promising results against resistant strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
- Anticancer Study : A recent investigation into the cytotoxic effects of pyrrolidine derivatives found that modifications to the benzofuran moiety significantly influenced anticancer activity. Notably, compounds with electron-withdrawing groups exhibited enhanced potency against A549 cells compared to those with electron-donating groups.
- Antimicrobial Study : Another study focused on the antimicrobial efficacy of similar compounds against clinical isolates of Staphylococcus aureus. The results demonstrated that specific structural features contributed to increased activity against resistant strains, suggesting a potential pathway for developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
